molecular formula C16H19ClN2OS B1668156 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride CAS No. 160521-72-2

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

Cat. No.: B1668156
CAS No.: 160521-72-2
M. Wt: 322.9 g/mol
InChI Key: PYJBJMIBANAOFJ-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    BW 723C86 hydrochloride primarily targets the 5-HT2B receptor , a subtype of the serotonin receptor . The 5-HT2B receptor is a G-protein coupled receptor for the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). This receptor plays a crucial role in many biological functions, including platelet aggregation, contraction of smooth muscles, and the modulation of neurotransmission .

    Mode of Action

    As a 5-HT2B receptor agonist , BW 723C86 hydrochloride binds to the 5-HT2B receptor, mimicking the action of serotonin . This binding activates the receptor, triggering a series of intracellular events. It’s worth noting that while BW 723C86 hydrochloride has good selectivity over other serotonin receptor subtypes, it is also a mixed 5-HT2B/5-HT2C agonist .

    Biochemical Pathways

    The activation of the 5-HT2B receptor by BW 723C86 hydrochloride leads to the activation of various intracellular biochemical pathways. One key pathway is the PKA/CREB/MITF pathway . The activation of this pathway results in the decreased expression of MITF, a transcription factor that regulates the expression of melanogenesis-related proteins .

    Result of Action

    The activation of the 5-HT2B receptor by BW 723C86 hydrochloride and the subsequent biochemical reactions lead to several cellular effects. Notably, BW 723C86 hydrochloride has been found to decrease the expression of melanin synthesizing enzymes such as tyrosinase, TRP-1, and TRP-2 . This results in the inhibition of melanin synthesis, leading to skin whitening .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for BW 723C86 hydrochloride are not readily available in the sources I’ve accessed.
    • industrial production methods likely involve chemical synthesis, purification, and isolation of the compound.
  • Chemical Reactions Analysis

    • BW 723C86 hydrochloride may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific synthetic pathway.
    • Major products formed from these reactions would include derivatives of the indole-ethanamine core structure.
  • Scientific Research Applications

    • BW 723C86 hydrochloride finds applications in:

        Neurological Research: Studying serotonin receptor function and CNS effects.

        Cardiovascular Research: Investigating heart valve function and cardiac fibrosis.

        Pharmacology and Drug Development: Assessing potential therapeutic targets.

  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on specific similar compounds in my current sources.

    Properties

    IUPAC Name

    1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PYJBJMIBANAOFJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H19ClN2OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90415503
    Record name 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90415503
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    322.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    160521-72-2
    Record name α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=160521-72-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-(5-(2-Thenyloxy)-1H-indol-3-yl)propan-2-amine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160521722
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90415503
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name BW-723C86
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMH6M2ELN
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
    Reactant of Route 2
    1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
    Reactant of Route 3
    1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
    Reactant of Route 4
    1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
    Reactant of Route 5
    1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
    Reactant of Route 6
    1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

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